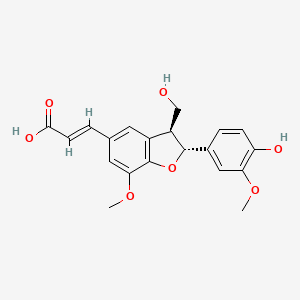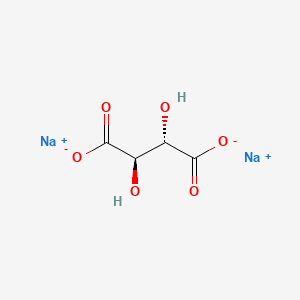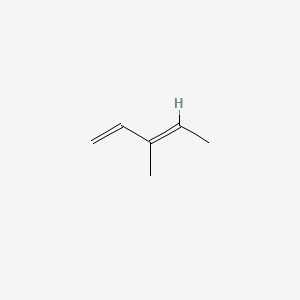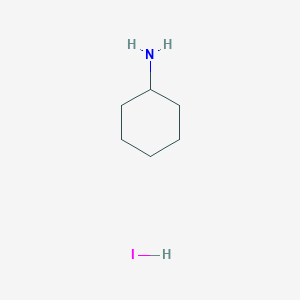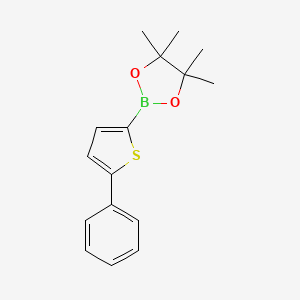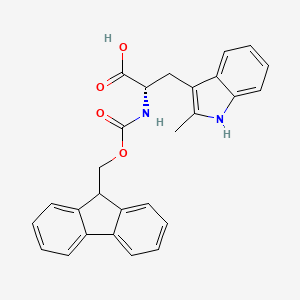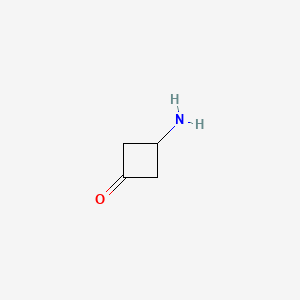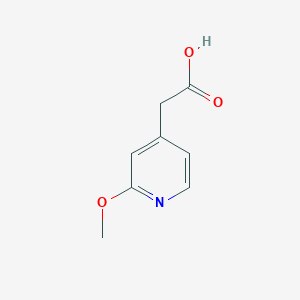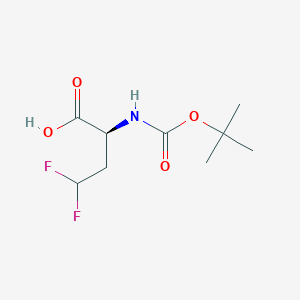![molecular formula C57H40N2 B3029058 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene CAS No. 510775-24-3](/img/structure/B3029058.png)
9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene
Descripción general
Descripción
“9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene” is a chemical compound with the molecular formula C57H40N2 . It has a molecular weight of 752.9 g/mol . The compound is also known by several synonyms, including 510775-24-3, 9,9-Bis [4- [N- (1-naphthyl)anilino]phenyl]fluorene, and N,N’- ( (9H-Fluorene-9,9-diyl)bis (4,1-phenylene))bis (N-phenylnaphthalen-1-amine) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes multiple phenyl and naphthalen-2-yl groups attached to a fluorene core . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C57H40N2/c1-3-21-45 (22-4-1)58 (55-31-15-19-41-17-7-9-25-49 (41)55)47-37-33-43 (34-38-47)57 (53-29-13-11-27-51 (53)52-28-12-14-30-54 (52)57)44-35-39-48 (40-36-44)59 (46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50 (42)56/h1-40H . Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 15.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 752.319149284 g/mol . The topological polar surface area is 6.5 Ų .Aplicaciones Científicas De Investigación
High-Performance Organic Light-Emitting Diodes (OLEDs)
A new series of full hydrocarbons featuring a highly twisted tetrahedral conformation has been designed, showing significant improvements in the efficiency of OLED devices. For instance, devices utilizing these materials as hole transporting layers demonstrated maximum efficiencies that were notably higher than those of commonly used materials. Additionally, blue phosphorescent OLEDs employing these materials achieved exceptional brightness and efficiency, indicating their potential for use in high-performance OLEDs (Ye et al., 2010).
Electroluminescent Devices
The compound has also been evaluated as an efficient hole-transporting material (HTM) in electroluminescent devices, showing superior performance compared to other commonly used materials. Devices based on this material achieved remarkable luminance and quantum efficiencies, highlighting its potential in enhancing device performance (Ko & Tao, 2002).
Photophysical Processes and Material Synthesis
Research into the photophysical processes of fluorene derivatives, including their luminescence quantum yields and emission spectra, has provided insights into their potential applications in luminescent materials and fluorescent probes. The study of these processes helps in understanding the interaction mechanisms with various solvents and other compounds, which is crucial for designing materials with specific optical properties (Feng & Chen, 2005).
Sensing Applications
Some fluorene compounds have demonstrated highly selective sensing abilities for picric acid, Fe3+, and L-arginine, showing their potential as sensitive fluorescent sensors. These findings open up possibilities for the development of new sensing materials capable of detecting specific substances with high selectivity and sensitivity (Han et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 9,9-Bis[4-[N-(1-naphthyl)anilino]phenyl]fluorene, is the organic light-emitting diodes (OLEDs) . It is used as a hole transport material in these devices .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes, which are essentially spaces where an electron could exist within an atomic lattice . The current density-luminance-voltage characteristics of OLEDs with this compound have been investigated . It was found that the effective block of the compound layer against electrons from across the interface is essential for high-efficiency operation of the OLEDs .
Biochemical Pathways
The compound affects the electron transport pathway in OLEDs. It blocks electron transport to the layer, which is confirmed by the electroluminescence behavior of devices . This blocking effect is crucial for the high-efficiency operation of the OLEDs .
Pharmacokinetics
The hole mobility of the compound at various thicknesses has been estimated using space-charge-limited current measurements .
Result of Action
The result of the compound’s action is the efficient operation of OLEDs. By blocking electron transport and facilitating hole transport, the compound helps to optimize the luminance efficiency of these devices .
Action Environment
The action of the compound can be influenced by environmental factors such as the thickness of the compound layer in the device . For instance, the optimal hole injection and luminescence efficiencies appear at specific thicknesses of the compound layer . Additionally, the hole mobility of the compound can vary depending on the thickness of the layer .
Análisis Bioquímico
Biochemical Properties
9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene plays a crucial role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs) and other electronic applications. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transport and energy transfer processes. The compound’s interaction with these biomolecules is primarily based on its ability to form stable complexes and participate in redox reactions .
Cellular Effects
The effects of 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism, thereby altering cellular homeostasis .
Molecular Mechanism
At the molecular level, 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is essential for maintaining cellular energy balance and redox homeostasis .
Transport and Distribution
Within cells and tissues, 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
Propiedades
IUPAC Name |
N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCORSLOUZJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H40N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



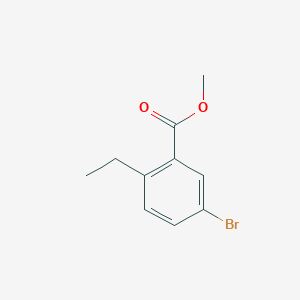
![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)
